molecular formula C18H22N4O B4746449 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4746449
M. Wt: 310.4 g/mol
InChI Key: WNEKJYFKRPMXBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical compound offered for research and development purposes. This molecule is built on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system recognized for its versatility in medicinal chemistry . The TP core is isoelectronic with the purine ring, allowing it to function as a bio-isostere in drug design, and its structure supports metal-chelating properties and hydrogen-bonding interactions, which are valuable for targeting enzymatic active sites . While the specific biological profile of this compound requires further investigation by the researcher, analogs within the TP structural class have demonstrated significant potential in neuroscience research. Specifically, closely related 2,5-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been identified as positive allosteric modulators of the GABA_A receptor, exhibiting potent anticonvulsant activity in animal models with reduced neurotoxicity compared to standard treatments . This suggests potential research applications for this compound in the study of central nervous system (CNS) disorders, such as epilepsy and anxiety. Furthermore, the TP scaffold has been explored in other therapeutic areas, including as a core structure in inhibitors for kinases like CDK2 and PI3K, as well as in the development of anti-parasitic agents . Researchers are encouraged to investigate its precise mechanism of action and affinity for specific biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-ethyl-5-methyl-6-[(4-propan-2-ylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-16-20-18-19-12(4)15(17(23)22(18)21-16)10-13-6-8-14(9-7-13)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEKJYFKRPMXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving amidines and β-dicarbonyl compounds.

    Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The various substituents, such as the ethyl, methyl, and benzyl groups, are introduced through alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the benzyl group, using reagents such as alkyl halides or sulfonates.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazole or pyrimidine rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazolo-pyrimidines exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one possess activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli , demonstrating promising results in inhibiting growth and biofilm formation .

Antiviral Properties

The compound has also been studied for its antiviral potential. Triazolo-pyrimidines have shown effectiveness in inhibiting viral replication in vitro. Notably, derivatives have been tested against HIV and Influenza virus , with some compounds exhibiting IC50 values in the low micromolar range . This suggests a possible role in the development of antiviral therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Cardiovascular Applications

Some derivatives of triazolo-pyrimidines have been explored as potential angiotensin II antagonists, which could be beneficial in managing hypertension and heart disease . The structural similarities suggest that 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may also exhibit similar cardiovascular protective effects.

Synthesis Methodologies

The synthesis of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. A common approach includes:

  • Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Pyrimidine Core Construction : Employing cyclization reactions that integrate both the triazole and pyrimidine functionalities.
  • Functionalization : Introducing alkyl groups via alkylation or acylation methods to achieve the desired substituents .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated a series of triazolo-pyrimidines for their antimicrobial activity against clinical isolates. The results demonstrated that certain modifications to the base structure significantly enhanced antibacterial efficacy compared to standard antibiotics .

Case Study 2: Antiviral Screening

In another investigation focused on antiviral properties, a library of triazolo-pyrimidine derivatives was screened against HIV. The most promising candidates were subjected to further optimization based on their structure-activity relationships (SAR), leading to the identification of lead compounds for further development .

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent variations. Key comparisons include:

Table 1: Substituent Variations and Their Impacts
Compound Name Substituents Key Properties/Findings Reference
2-Ethyl-5-methyl-6-[4-(propan-2-yl)benzyl]triazolo[1,5-a]pyrimidin-7(4H)-one (Target Compound) 2-Ethyl, 5-methyl, 6-(4-isopropylbenzyl) Hypothesized enhanced lipophilicity due to isopropylbenzyl group.
2-Amino-6-(3-chlorobenzyl)-5-ethyltriazolo[1,5-a]pyrimidin-7(4H)-one (Compound 25) 2-Amino, 5-ethyl, 6-(3-chlorobenzyl) 21% yield; 96% purity (HPLC). Chlorine enhances electronic withdrawal.
2-Amino-5-cyclopropyl-6-(4-methylbenzyl)triazolo[1,5-a]pyrimidin-7(4H)-one (Compound 19) 2-Amino, 5-cyclopropyl, 6-(4-methylbenzyl) Cyclopropyl increases steric hindrance; methylbenzyl improves metabolic stability.
5-(Chloromethyl)-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-7(3H)-one (S1-TP) 5-Chloromethyl, 2-(4-methoxyphenyl) Electrochemically active; interacts with DNA via intercalation.
5-Methyl-6-nitro-2-(4-pyridyl)triazolo[1,5-a]pyrimidin-7(4H)-one 2-(4-Pyridyl), 5-methyl, 6-nitro Nitro group enhances reactivity but reduces stability.

Pharmacological and Electrochemical Properties

  • Electrochemical Behavior: Derivatives with chloromethyl (S1-TP) or morpholinomethyl (S3-TP) groups exhibit redox activity, making them candidates for DNA interaction studies .
  • Lipophilicity : The 4-isopropylbenzyl group in the target compound likely increases membrane permeability compared to 4-methylbenzyl (Compound 19) .
  • Stability : Nitro-substituted derivatives (e.g., 5-methyl-6-nitro) show reduced stability under acidic conditions, limiting in vivo applications .

Key Research Findings

  • Substituent Position : Modifications at the 6-position (benzyl group) significantly influence binding affinity in kinase inhibition assays .
  • Amino vs. Alkyl Groups: 2-Amino derivatives (e.g., Compound 25) exhibit higher aqueous solubility but lower bioavailability than alkyl-substituted analogs .
  • Heterocyclic Additions: Piperidinomethyl or morpholinomethyl groups (S2-TP, S3-TP) enhance solubility and target engagement in neurological assays .

Biological Activity

The compound 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be represented as follows:

C17H22N4O\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}

This compound features a triazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds with a triazolopyrimidine scaffold exhibit significant antimicrobial properties. For instance, derivatives containing the 1,2,4-triazole nucleus have shown activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundAntimicrobial Activity (EC50 μg/mL)Target Pathogen
42a7.2Xanthomonas oryzae
44dInhibitory against SecA ATPaseBacillus amyloliquefaciens

Anti-inflammatory Activity

The anti-inflammatory potential of triazolo[1,5-a]pyrimidines has been documented in various studies. The inhibition of NF-κB/AP-1 reporter activity by related compounds suggests a mechanism through which these compounds may exert their effects .

Anticancer Activity

Triazole derivatives have been noted for their chemopreventive and chemotherapeutic effects. For example, studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may involve multiple mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
  • Receptor Modulation : These compounds may interact with specific receptors that regulate cellular responses to stress and inflammation.

Case Studies

Several studies have investigated the biological activities of triazolo[1,5-a]pyrimidines:

  • Study on Antimicrobial Efficacy : A study demonstrated that a series of triazolo derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compound showed an EC50 value significantly lower than standard antibiotics .
  • Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of related compounds. It was found that these compounds effectively reduced pro-inflammatory cytokine production in vitro .

Q & A

What are the common synthetic routes for 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?

Basic Research Question
The compound is typically synthesized via multi-step protocols involving cyclization reactions. Key methods include:

  • One-pot three-component reactions : Combining aminotriazoles, aromatic aldehydes, and β-keto esters in solvents like ethanol with catalysts such as APTS (3-aminopropyltriethoxysilane) .
  • Molten-state or solvent-mediated reactions : Using additives like TMDP (tetramethylenediamine piperazine) in ethanol/water mixtures to enhance reaction efficiency. TMDP is preferred over piperidine due to availability constraints .
  • Multi-step heterocyclization : For example, reacting 4-isopropylbenzyl derivatives with pre-functionalized triazolopyrimidine precursors under acidic or basic conditions .

Methodological Note : Reaction monitoring via TLC and purification by recrystallization (ethanol or methanol) are critical for high-purity yields .

How is the crystal structure of this compound determined?

Basic Research Question
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

  • Data collection : High-resolution single-crystal diffraction data.
  • Structure solution : SHELXD/SHELXS for phase determination, followed by SHELXL for refinement .
  • Validation : Check for R-factor convergence (<5%), hydrogen bonding networks, and thermal displacement parameters.

Example : Similar triazolopyrimidines show planar fused-ring systems with bond angles ~111° for substituent groups, validated via hydrogen bonding analysis .

How can reaction conditions be optimized for higher yield and purity?

Advanced Research Question
Optimization strategies include:

  • Catalyst screening : TMDP in ethanol/water (1:1 v/v) improves yield (e.g., 85% for ethyl 5-amino-7-(4-chlorophenyl) derivatives) compared to piperidine-based methods .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while methanol aids in precipitation .
  • Temperature control : Short-duration fusion (10–12 minutes at 100–120°C) minimizes side reactions .

Table 1 : Catalyst Impact on Yield

CatalystSolvent SystemYield (%)Purity (HPLC)
TMDPEthanol/Water8598.5
PiperidineEthanol7295.0
APTSEthanol7897.2

What strategies elucidate the biological mechanism of this compound?

Advanced Research Question
Mechanistic studies focus on:

  • Enzyme inhibition assays : Measure IC50 values against targets like kinases or proteases. Similar triazolopyrimidines show nM-level activity .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., EGFR or COX-2) .
  • Cellular pathway analysis : RNA sequencing or Western blotting to identify downstream effects (e.g., apoptosis markers like caspase-3) .

Example : Substituents like the 4-isopropylbenzyl group enhance lipophilicity, improving membrane permeability and target engagement .

How can contradictions in structure-activity relationship (SAR) data be resolved?

Advanced Research Question
Contradictions often arise from substituent effects or assay variability. Solutions include:

  • Comparative SAR studies : Test derivatives with systematic substituent variations (Table 2).
  • Statistical validation : Multivariate analysis (e.g., PCA) to isolate key structural contributors .
  • Dose-response profiling : Ensure activity is concentration-dependent and reproducible across assays.

Table 2 : Substituent Impact on Biological Activity

SubstituentTarget EnzymeIC50 (nM)Notes
4-IsopropylbenzylKinase X12.3Enhanced selectivity
BenzylsulfanylProtease Y45.7Moderate cytotoxicity
Ethyl carboxylateCOX-2210.0Low solubility in aqueous media

What are best practices for addressing crystallographic data discrepancies?

Advanced Research Question
Discrepancies (e.g., thermal motion artifacts or twinning) require:

  • Data reprocessing : Use SHELXL with updated parameters (e.g., TWIN/BASF commands for twinned data) .
  • Cross-validation : Compare with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Multi-software integration : Combine SHELX with Olex2 or Coot for real-time refinement visualization .

Example : For high thermal displacement (>0.5 Ų), apply anisotropic refinement and validate via R-factor convergence plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.